2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a prop-2-enoate group attached to a phenyl ring, which is further substituted with a bis(4-methylphenyl)amino group. The presence of these functional groups imparts specific chemical reactivity and potential utility in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the synthesis of 4-[Bis(4-methylphenyl)amino]benzaldehyde. This can be achieved by reacting 4-methylbenzenamine with 4-methylbenzaldehyde under acidic conditions.
Condensation Reaction: The amino intermediate is then subjected to a condensation reaction with ethyl acrylate in the presence of a base such as sodium ethoxide. This results in the formation of the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate involves its interaction with specific molecular targets, depending on its application. For instance, in organic electronics, the compound acts as a donor-acceptor molecule, facilitating charge transfer processes. In biological systems, its derivatives may interact with cellular targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which impart distinct chemical reactivity and potential applications. Its combination of aromatic and aliphatic functional groups makes it versatile for various synthetic and industrial applications.
Properties
CAS No. |
185031-90-7 |
---|---|
Molecular Formula |
C25H25NO2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethyl prop-2-enoate |
InChI |
InChI=1S/C25H25NO2/c1-4-25(27)28-18-17-21-9-15-24(16-10-21)26(22-11-5-19(2)6-12-22)23-13-7-20(3)8-14-23/h4-16H,1,17-18H2,2-3H3 |
InChI Key |
MERLDFPVFBKKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)CCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.